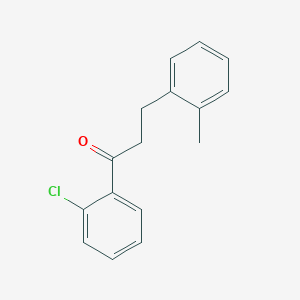

2'-Chloro-3-(2-methylphenyl)propiophenone

Description

2'-Chloro-3-(2-methylphenyl)propiophenone (CAS: 898789-42-9) is a halogenated propiophenone derivative with the molecular formula C₁₆H₁₅ClO and a molecular weight of 258.74 g/mol . This compound features a chloro substituent at the 2' position of the phenyl ring and a 2-methylphenyl group at the 3-position of the propanone backbone. It is synthesized as a high-purity intermediate (≥97%) for pharmaceutical applications, particularly in active pharmaceutical ingredient (API) production .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFUESNLMHXCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644031 | |

| Record name | 1-(2-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-68-9 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 2-Chlorobenzoyl chloride and 2-methylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials and catalysts.

Reactor Design: Continuous flow reactors to ensure efficient mixing and heat management.

Purification: Techniques such as distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(2-methylphenyl)propiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2-methylphenyl)propiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key physical and structural properties of 2'-Chloro-3-(2-methylphenyl)propiophenone with its analogs:

Key Observations :

- Chloro Position: The shift from 2'-Cl to 3'-Cl (e.g., 898789-42-9 vs.

- Methoxy groups (898770-21-3) introduce steric bulk and mild electron-donating effects .

- Heterocyclic Modifications : The 1,3-dioxane ring in 898785-82-5 enhances polarity and solubility in organic solvents, making it advantageous for solution-phase reactions .

α-Phenylselenation Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For example, unsubstituted propiophenone yields 0.59 mmol of α-phenylseleno-propiophenone, outperforming acetophenone (0.51 mmol) due to reduced steric hindrance . Introducing substituents like 2-methylphenyl or chloro may alter yields by modulating steric and electronic environments.

Sulfur-Morpholine Reactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and thioacetomorpholide derivatives . Substituents such as chloro or methyl groups could influence reaction pathways by altering the electron density at the α-carbon or sterically hindering intermediates.

Crystallographic and Computational Analysis

Tools like SHELX and ORTEP-3 are critical for determining crystal structures and hydrogen-bonding networks . For instance, hydrogen bonding patterns in halogenated propiophenones (e.g., 2'-Cl vs. 4-F derivatives) may differ significantly, affecting crystal packing and melting points . Computational models (e.g., XLogP3 for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: 2.5) predict lipophilicity, guiding solubility and formulation strategies .

Biological Activity

2'-Chloro-3-(2-methylphenyl)propiophenone is an aromatic ketone with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound, characterized by its unique structure featuring a chloro substituent and a 2-methylphenyl group, has been the subject of various studies investigating its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 258.74 g/mol. The compound's structural uniqueness contributes to its varied chemical reactivity, making it a valuable candidate for synthetic applications in organic chemistry.

Structural Features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.74 g/mol |

| Chloro Substituent | Positioned at the 2' position |

| Methyl Group | Located at the 3-position of the propiophenone |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted that certain aryl ketones, including this compound, demonstrated effectiveness against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

In Vitro Studies:

- Methodology: Disk diffusion and microbroth dilution techniques were employed to assess antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

- Findings: The compound showed significant inhibition zones against tested strains, indicating strong antibacterial properties.

Cytotoxicity and Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, although further research is necessary to elucidate the underlying mechanisms.

Case Study:

- Cell Lines Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results: Treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Interaction studies have utilized various techniques, including:

- Molecular Docking: Predictive modeling suggests that the compound can effectively bind to target proteins involved in cell signaling pathways.

- Enzyme Inhibition Assays: Studies indicate potential inhibitory effects on enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4'-Chloro-3-(2-methylphenyl)propiophenone | Chloro group at para position | Different electronic properties affecting reactivity |

| 4'-Chloro-3-(4-methylphenyl)propiophenone | Chloro group at para position | Potentially different biological activities |

| 4'-Chloro-3-(2-methylphenyl)acetophenone | Acetophenone moiety | Variation in reactivity due to acetyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.